![molecular formula C18H14ClF3O3 B2433812 Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate CAS No. 882748-10-9](/img/structure/B2433812.png)
Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
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Overview
Description
Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate is an organic compound that features both chlorophenyl and trifluoromethylphenyl groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate typically involves the reaction of 4-chlorobenzaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including aldol condensation and esterification, to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the reaction. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
- Methyl 2-(4-fluorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
- Methyl 2-(4-methylphenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Uniqueness
Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups. This combination imparts distinct electronic and steric properties, making the compound particularly useful in applications requiring high specificity and stability. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which are desirable traits in pharmaceutical research.
Biological Activity
Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate is an organic compound notable for its unique chemical structure, which includes both chlorophenyl and trifluoromethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and interactions with protein-ligand systems.
- IUPAC Name : this compound
- CAS Number : 882748-10-9
- Molecular Formula : C18H14ClF3O3
- Molecular Weight : 370.76 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it particularly valuable in drug discovery. It may act as either an inhibitor or an activator depending on the target enzyme or receptor involved.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of certain enzymes, which can be crucial for therapeutic applications. For instance, compounds with similar structural features have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .
- Antimicrobial Activity :
- Cytotoxicity :
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
Compound | Structure | Biological Activity |
---|---|---|
Methyl 2-(4-bromophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | Similar structure with bromine instead of chlorine | Moderate enzyme inhibition |
Methyl 2-(4-fluorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | Similar structure with fluorine instead of chlorine | Enhanced antimicrobial activity |
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3O3/c1-25-17(24)15(11-4-8-14(19)9-5-11)10-16(23)12-2-6-13(7-3-12)18(20,21)22/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCOKXPWNXOBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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